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molecular formula C10H11IN2OS B8365729 2-Amino-4-(2'-methoxy-phenyl)-thiazole hydroiodide

2-Amino-4-(2'-methoxy-phenyl)-thiazole hydroiodide

Cat. No. B8365729
M. Wt: 334.18 g/mol
InChI Key: SFSPDEYUCDQJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04238496

Procedure details

The starting compound was prepared as follows: 15 gm of o-methoxy-acetophenone was intimately admixed with 15.2 gm of thiourea in a resin flask, and 27.7 gm of iodine were added in small portions to the mixture. After all of the iodine had been added, the reaction mixture was heated overnight on an oil bath at 100°0 C. After cooling, first 50 ml of methanol and then 400 to 500 ml of water were added to the reaction mixture. The solidified mass was comminuted in a motar, the suspension was filtered, and the filter cake was washed first with water, then with some ethanol and then with ether, and finally dried. 27.7 gm (83% of theory) of 2-amino-4-(2'-methoxy-phenyl)-thiazole hydroiodide were obtained, which could be used as the starting compound without further purification.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
450 (± 50) mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9](=O)[CH3:10].[NH2:12][C:13]([NH2:15])=[S:14].[I:16]I.CO>O>[IH:16].[NH2:15][C:13]1[S:14][CH:10]=[C:9]([C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2[O:2][CH3:1])[N:12]=1 |f:5.6|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COC1=C(C=CC=C1)C(C)=O
Name
Quantity
15.2 g
Type
reactant
Smiles
NC(=S)N
Step Two
Name
Quantity
27.7 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Name
Quantity
450 (± 50) mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting compound was prepared
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated overnight on an oil bath at 100°0 C
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The solidified mass was comminuted in a motar
FILTRATION
Type
FILTRATION
Details
the suspension was filtered
WASH
Type
WASH
Details
the filter cake was washed first with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with some ethanol and then with ether, and finally dried

Outcomes

Product
Name
Type
product
Smiles
I.NC=1SC=C(N1)C1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 27.7 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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